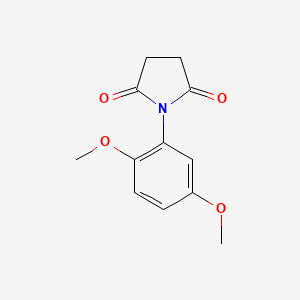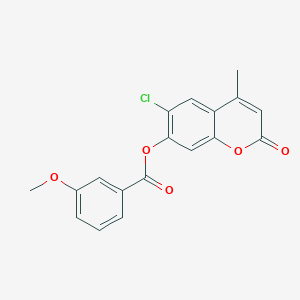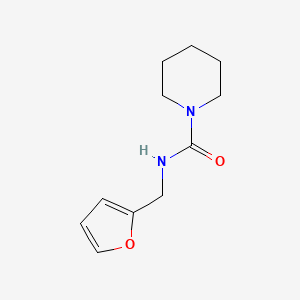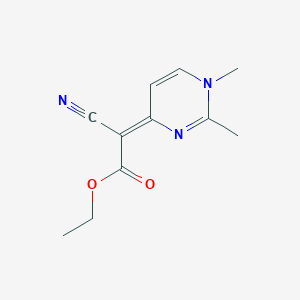
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, also known as 2C-D, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1970 by Alexander Shulgin, a renowned American pharmacologist and chemist. 2C-D has been used in scientific research to investigate its potential therapeutic applications, biochemical and physiological effects, and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not as much as a full agonist such as LSD or psilocybin. It also has some affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione are similar to other psychedelic substances. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and changes in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments is that it has a relatively low toxicity compared to other psychedelic substances. This means that it can be used in higher doses without causing harm to test subjects. However, one limitation is that it is not as well-studied as other substances, so its effects and potential risks may not be fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications, particularly for depression, anxiety, and PTSD. Another area of interest is its potential as a tool for studying serotonin receptors and their role in regulating mood and behavior. Additionally, further research could be done on the safety and potential risks of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments and clinical trials.
Synthesemethoden
The synthesis of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2,5-dimethoxybenzaldehyde with glycine, followed by decarboxylation and cyclization to form the final product. The process requires specialized laboratory equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that it has a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. It has been suggested that 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNRSSNZGGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)

![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)




![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)

![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
